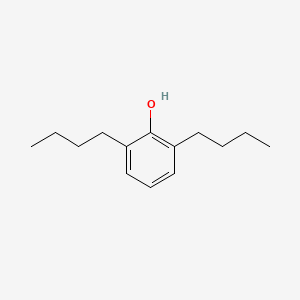
2,6-Dibutylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutylphenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Production
2,6-Dibutylphenol is a member of the alkylated phenols family, characterized by two butyl groups attached to the benzene ring at the 2 and 6 positions. Its chemical formula is C14H22O, and it is primarily produced through the alkylation of phenol using butylene as the alkylating agent. The typical production process involves Friedel-Crafts reactions, where phenol reacts with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride .
Antioxidant in Fuels and Lubricants
One of the primary applications of this compound is as an antioxidant in various hydrocarbon-based products. It helps prevent oxidative degradation in fuels, oils, and lubricants. Its effectiveness in stabilizing aviation fuels by preventing gumming has been particularly noted .
| Application | Description |
|---|---|
| Aviation Fuels | Prevents gumming and maintains fuel stability |
| Lubricants | Extends the life of lubricants by reducing oxidation |
UV Stabilizer
The compound also serves as a UV stabilizer for plastics and other materials exposed to sunlight. This property is crucial for extending the lifespan of products made from polymers that would otherwise degrade under UV radiation .
Intermediate for Synthesis
This compound acts as an intermediate in the synthesis of more complex antioxidants and UV stabilizers. For instance, it is used to produce hindered phenolic antioxidants like Irganox 1098, which are widely utilized in rubber and plastic industries .
Consumer Products
In consumer products, this compound can be found in:
- Household Cleaners : Used for its antioxidant properties.
- Personal Care Products : Acts as a stabilizer in formulations.
Case Study 1: Use in Aviation Fuels
A study conducted on the stability of aviation fuels containing this compound demonstrated a significant reduction in gum formation compared to fuels without this additive. The results indicated that incorporating this compound could extend fuel shelf life by over 30% under standard storage conditions .
Case Study 2: Rubber Industry Applications
Research on rubber formulations revealed that adding this compound improved thermal stability and resistance to oxidative degradation. This enhancement allows rubber products to maintain their properties over extended periods, making them suitable for automotive and industrial applications .
Safety and Environmental Impact
While this compound is effective in various applications, it poses certain environmental risks. It is classified as toxic to aquatic organisms and is not readily biodegradable . Regulatory measures are essential to manage its use and prevent environmental contamination.
Chemical Reactions Analysis
Rearrangement Reactions
2,6-Dibutylphenol undergoes tert-butyl group migration under acidic conditions. In the presence of sulfuric acid or toluene sulfonic acid, the tert-butyl group transfers from the phenolic ring to another phenol molecule:
4-tert-butyl-2,6-dimethylphenol+phenolH+2,6-dimethylphenol+4-tert-butylphenol
Conditions :
-
Temperature: 120–180°C
-
Catalyst: 2–5 wt% sulfuric acid or toluene sulfonic acid
-
Reaction time: 0.5–6 hours
-
Yield: 60–75% of 2,6-dimethylphenol, with 95–98% tert-butyl group recovery .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Optimal temperature | 150°C | |
| Catalyst efficiency | H₂SO₄ > toluene sulfonic acid | |
| By-products | <1% 2-methylphenol |
Oxidation Reactions
This compound oxidizes to quinones and diphenoquinones via radical pathways:
With Molecular Oxygen
Cobalt(II) chelates catalyze oxidation to 2,6-di-tert-butylbenzoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone :
This compoundO2,Co2+Benzoquinone+Diphenoquinone
Conditions :
With Peroxy Radicals
Reaction with tert-butyl peroxy radicals produces:
Key Data :
| Product | Yield (%) | Conditions | Source |
|---|---|---|---|
| 2,6-Di-tert-butylbenzoquinone | 70 | Co²⁺, O₂, 40°C | |
| Diphenoquinone | 15 | Radical coupling |
Electrophilic Substitution
Despite steric hindrance, this compound undergoes:
-
Nitration : Forms 4-nitro derivatives under HNO₃/H₂SO₄.
-
Sulfonation : Produces sulfonated analogs with fuming H₂SO₄.
Dealkylation Reactions
Heteropoly acids (e.g., H₃PW₁₂O₄₀) selectively remove one tert-butyl group:
This compoundHPA2-tert-butylphenol+Isobutylene
Conditions :
Comparison of Catalysts :
| Catalyst | Activity (Relative) | Selectivity (%) |
|---|---|---|
| H₃PW₁₂O₄₀ | 1.0 | 95 |
| Al₂(SO₄)₃ | 0.3 | 70 |
Alkylation Reactions
This compound participates in Friedel-Crafts alkylation with isobutene:
Phenol+2CH₂=C(CH₃)₂Al3+This compound
Conditions :
Properties
CAS No. |
62083-20-9 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,6-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-10-7-11-13(14(12)15)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3 |
InChI Key |
PZPVXSMCRLNVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















